Captopril disulfide
Vue d'ensemble
Description
Captopril disulfide is a metabolite and symmetrical disulfide form of the angiotensin-converting enzyme (ACE) inhibitor captopril . It is the main degradation product of captopril and is formed by oxidation . It is a potential impurity in commercial preparations of captopril .
Synthesis Analysis
Captopril disulfide can be synthesized from a cheap prochiral diol (2-methyl-1,3-propandiol) through a biocatalyzed heterogeneous regio- and stereoselective oxidation reaction . This is followed by isolation of carboxylic acid and three sequential chemical steps . A series of captopril derivatives were also synthesized, including Cap-glycine methyl ester, Cap-L-alanine methyl ester, Cap-L-aspartic acid dimethyl ester, Cap-L-lysine methyl ester, Cap-O-acylisourea, acetyl captopril, and benzoyl captopril .
Molecular Structure Analysis
The crystal structures of captopril and its dimer disulfide metabolite were determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
Captopril disulfide is the main degradation product of captopril and is formed by oxidation . It has been found that because disulfide of captopril has two cis-trans convertible bonds, it exists in three forms of cis-cis, cis-trans, and trans-trans isomers .
Physical And Chemical Properties Analysis
Captopril disulfide is a metabolite and symmetrical disulfide form of the ACE inhibitor captopril . It is the main degradation product of captopril and is formed by oxidation .
Applications De Recherche Scientifique
Angiotensin Converting Enzyme (ACE) Inhibitor
Captopril is an orally active ACE inhibitor used for the treatment of hypertension and congestive heart failure . ACE catalyzes the conversion of decapeptide (angiotensin I) to the potent vasoconstricting octapeptide (angiotensin II). Inhibition of ACE activity leads to a decrease in the concentration of angiotensin II and consequently reduces blood pressure .
Synthesis of Captopril Derivatives
A series of captopril derivatives were synthesized, including Cap-glycine methyl ester, Cap-L-alanine methyl ester, Cap-L-aspartic acid dimethyl ester, Cap-L-lysine methyl ester, Cap-O-acylisourea, acetyl captopril, and benzoyl captopril . These derivatives could serve as a guide for rational design of highly potent ACE inhibitors .
Leukotriene A4 Hydrolase Inhibitors
The synthetic modification of structurally similar N-mercapto acyl-L-proline, additional introduction of a large substituent group with the (S) configuration at the C4 position of proline yielded much more potent leukotriene A4 hydrolase inhibitors than captopril .
Synthetic S-Nitrosothiols
S-Nitrosocaptopril (S-CapSNO) is an example of synthetic S-nitrosothiols with great therapeutic potential, which is formed by nitrosylation of captopril .
USP Reference Standard
Captopril disulfide is used as a USP reference standard suitable for use in specified USP compendial tests and assays .
Analysis of Captopril
Mécanisme D'action
Biochemical Pathways
The primary biochemical pathway affected by captopril disulfide is the renin-angiotensin-aldosterone system (RAAS) . By inhibiting ACE and preventing the formation of angiotensin II, captopril disulfide disrupts the RAAS, leading to a decrease in vasoconstriction and a reduction in the volume of circulating blood . This results in a decrease in blood pressure and has beneficial effects in conditions like hypertension and congestive heart failure .
Pharmacokinetics
Captopril disulfide exhibits a rapid absorption with a time to maximal concentration of approximately 1.1 hours . The elimination half-life is around 1.0 hour . The primary route of elimination of captopril is the kidney, with renal clearance of unchanged captopril exceeding the glomerular filtration rate due to active tubular secretion . In healthy subjects, about 70 to 75% of an oral dose is absorbed, and the bioavailability of captopril is approximately 65% .
Result of Action
The inhibition of ACE by captopril disulfide leads to a decrease in the concentration of angiotensin II, which in turn leads to a decrease in blood pressure . This has beneficial effects in the management of conditions like essential or renovascular hypertension, congestive heart failure, left ventricular dysfunction following myocardial infarction, and nephropathy .
Action Environment
The action of captopril disulfide can be influenced by various environmental factors. For instance, the co-administration of food or antacids with captopril has been shown to diminish the bioavailability of the drug . Furthermore, the presence of renal impairment can significantly affect the pharmacokinetics of captopril disulfide, necessitating dose adjustments .
Safety and Hazards
Captopril disulfide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Orientations Futures
Research has been conducted on the development of captopril conjugates for the treatment of renal fibrosis . In addition, studies have been performed on the modification of captopril to combat high blood pressure . Furthermore, the development and characterization of orally disintegrating tablets containing a captopril-cyclodextrin complex have been investigated .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-3-[[(2S)-3-[(2S)-2-carboxypyrrolidin-1-yl]-2-methyl-3-oxopropyl]disulfanyl]-2-methylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O6S2/c1-11(15(21)19-7-3-5-13(19)17(23)24)9-27-28-10-12(2)16(22)20-8-4-6-14(20)18(25)26/h11-14H,3-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,12-,13+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKRXBCJAUKDCI-MQYQWHSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)N1CCCC1C(=O)O)C(=O)N2CCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)C(=O)N2CCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024324 | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Captopril disulfide | |
CAS RN |
64806-05-9 | |
Record name | Captopril disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64806-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Captopril disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064806059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Captopril disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801024324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, 1,1'-[dithiobis[(2S)-2-methyl-1-oxo-3,1-propanediyl]]bis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CAPTOPRIL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y21D2C2453 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.